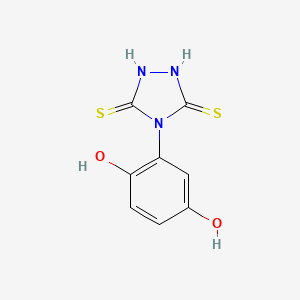

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione

Description

Properties

CAS No. |

921759-00-4 |

|---|---|

Molecular Formula |

C8H7N3O2S2 |

Molecular Weight |

241.3 g/mol |

IUPAC Name |

4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione |

InChI |

InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15) |

InChI Key |

ZVVHTGWLUIXTDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)N2C(=S)NNC2=S)O |

Origin of Product |

United States |

Preparation Methods

Method A: Reaction with Dithiocarbamate

One effective method involves the reaction of 2,5-dihydroxybenzaldehyde with dithiocarbamate derivatives. The general steps are as follows:

Reagents : 2,5-Dihydroxybenzaldehyde, dithiocarbamate (e.g., potassium dithiocarbamate), and a suitable solvent (e.g., ethanol).

-

- Mix the reagents in an appropriate solvent.

- Heat the mixture under reflux for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, cool the mixture and precipitate the product by adding water.

- Filter and purify the solid product via recrystallization.

Method B: One-Pot Synthesis via Ionic Liquids

Recent advancements have introduced ionic liquids as solvents and catalysts for synthesizing various compounds including triazolidines. This method is characterized by:

Reagents : Resorcinol, cyanuric chloride, and an acidic ionic liquid as both solvent and catalyst.

-

- Combine resorcinol and cyanuric chloride in an ionic liquid.

- Heat the mixture to temperatures ranging from 80°C to 150°C while stirring for several hours.

- Use TLC to track the reaction progress.

- After completion, extract the product using a non-polar solvent like toluene.

- Evaporate the solvent under reduced pressure to obtain crude product which is then purified.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroxy derivatives.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar triazole derivatives against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

Recent studies have focused on the anti-inflammatory effects of triazole derivatives. Compounds similar to 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione have shown promise as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. These findings suggest potential therapeutic uses in treating inflammatory diseases .

Antidepressant Effects

The compound's structural similarity to known antidepressants raises interest in its potential psychoactive properties. Substituted triazoles have been investigated for their ability to modulate neurotransmitter systems, indicating a pathway for developing new antidepressant medications .

Photostability and UV Absorption

The compound's ability to absorb ultraviolet (UV) light makes it a candidate for use as a UV stabilizer in polymers. This application is particularly relevant in industries where material degradation due to UV exposure is a concern. The incorporation of such compounds can enhance the longevity and performance of materials .

Data Tables

| Application | Description | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against various pathogens | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Photostability | Acts as a UV stabilizer for polymers |

Case Studies

- Antimicrobial Study : A study conducted on 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated significant antifungal activity against Candida tropicalis, indicating the potential of triazole derivatives in treating fungal infections .

- Inflammation Model : In vivo tests using carrageenan-induced paw edema models showed that certain triazole derivatives exhibited anti-inflammatory effects comparable to standard drugs like indomethacin. This suggests that compounds like 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione could be developed into effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its antioxidant activity. Additionally, it can interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved include the inhibition of reactive oxygen species (ROS) production and the modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous 1,2,4-triazolidine derivatives:

Key Observations :

- Dithione vs. Dione : The replacement of carbonyl (C=O) with thione (C=S) in the target compound likely increases electron density and alters redox stability. Diones are prone to electrochemical oxidation, forming unstable intermediates (e.g., triazolinediones), whereas dithiones may exhibit distinct reactivity in oxidative environments .

- Substituent Effects: The 2,5-dihydroxyphenyl group enhances hydrophilicity compared to non-polar (e.g., phthalimido) or electron-donating (e.g., dimethylamino) substituents. This could improve solubility in aqueous systems but reduce compatibility with hydrophobic polymers .

Stability and Reactivity

- Thermal Stability : Diones exhibit moderate thermal stability (decomposition >200°C), while dithiones may degrade at lower temperatures due to weaker C-S bonds .

- Chemical Reactivity: The dihydroxyphenyl group in the target compound is susceptible to oxidation (e.g., quinone formation), which could be exploited in redox-active materials or antioxidant applications .

Biological Activity

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in pharmacology and medicinal chemistry.

- Molecular Formula : C9H10N4O2S2

- Molecular Weight : 246.33 g/mol

- CAS Number : 5650-03-3

| Property | Value |

|---|---|

| Molecular Formula | C9H10N4O2S2 |

| Molecular Weight | 246.33 g/mol |

| LogP | 1.1299 |

| PSA (Polar Surface Area) | 111.55 Ų |

Synthesis

The synthesis of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione typically involves the reaction of appropriate hydrazones with isothiocyanates or thioketones under controlled conditions. The process often requires careful optimization to yield the desired compound with high purity.

Antioxidant Activity

Research indicates that compounds containing the triazolidine structure exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of hydroxyl groups in 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione enhances its electron-donating ability, contributing to its antioxidant capacity.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent investigations into the anticancer properties of triazolidine derivatives suggest that 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies have shown efficacy against several cancer cell lines including breast and colon cancer cells.

Case Studies

-

Anticancer Efficacy : A study evaluated the effect of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values of approximately 15 µM for MCF-7 and 20 µM for HT-29 cells.

Cell Line IC50 Value (µM) MCF-7 15 HT-29 20 -

Antimicrobial Activity : Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.

Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32

The biological activities of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups play a crucial role in neutralizing free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.

- Cell Cycle Regulation : It has been observed to induce cell cycle arrest at specific phases in cancer cells.

Q & A

Q. What are the standard synthetic routes for 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione, and how can purity be ensured?

Methodological Answer: Synthesis typically involves refluxing precursors in polar solvents (e.g., ethanol or DMF) with acid catalysts like glacial acetic acid. For example, analogous triazole derivatives are synthesized by reacting aminotriazoles with substituted aldehydes under reflux, followed by solvent evaporation and recrystallization . Purity is ensured via techniques such as thin-layer chromatography (TLC) and recrystallization from solvent mixtures (e.g., DMF-ethanol) .

Q. Which characterization techniques are critical for confirming the structure and functional groups of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy are essential for identifying functional groups (e.g., -OH, -S-). X-ray crystallography can resolve molecular geometry, as demonstrated in structurally similar triazole derivatives . Elemental analysis further validates stoichiometry.

Q. How should researchers assess the compound’s stability under varying thermal and pH conditions?

Methodological Answer: Thermal stability is evaluated via thermogravimetric analysis (TGA) at controlled heating rates. For pH stability, prepare buffered solutions (pH 1–13), incubate the compound, and monitor degradation using HPLC or UV-Vis spectroscopy. Ensure compliance with safety protocols for handling reactive intermediates .

Advanced Research Questions

Q. What experimental design strategies optimize synthesis yield and reaction kinetics?

Methodological Answer: Employ factorial design (e.g., 2^k factorial) to test variables like temperature, catalyst concentration, and solvent ratios. Response Surface Methodology (RSM) can model interactions between factors, minimizing experimental runs while maximizing yield . For kinetic studies, use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress.

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier orbitals (HOMO-LUMO) to assess redox behavior. Molecular docking simulations evaluate potential biological interactions (e.g., enzyme binding) . Software like Gaussian or ORCA is recommended for such analyses.

Q. How should researchers address contradictions in spectroscopic or biological activity data?

Methodological Answer: Cross-validate results using complementary techniques (e.g., LC-MS for purity if NMR signals overlap). For biological discrepancies, replicate assays under controlled conditions (e.g., fixed pH, temperature) and apply statistical tests (e.g., ANOVA) to identify outliers . Theoretical frameworks (e.g., QSAR models) may reconcile experimental and computational findings .

Q. What methodologies are suitable for studying the compound’s reaction mechanisms with nucleophiles or electrophiles?

Methodological Answer: Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) paired with mass spectrometry to trace reaction pathways. Kinetic isotope effects (KIE) and stopped-flow techniques elucidate rate-determining steps. Computational transition-state modeling (e.g., using NWChem) can corroborate experimental data .

Q. How can structure-activity relationship (SAR) studies be designed to explore derivatives of this compound?

Methodological Answer: Synthesize derivatives by substituting the dihydroxyphenyl or triazolidine moieties (e.g., halogenation or methoxylation) . Test biological activity (e.g., enzyme inhibition) in vitro and correlate with electronic (Hammett constants) or steric parameters. Multivariate regression identifies key structural contributors to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.